Trequinsin hydrochloride Trequinsin hydrochloride Trequinsin is a phosphodiesterase (PDE) 3 inhibitor that is dependent on cyclic AMP (cAMP), with IC50 values of 0.04 and 0.03 nM for PDE3A and PDE3B, respectively, in T84 human colonic adenocarcinoma cell lysates. In cultured primary rat juxtaglomerular cells, trequinsin stimulates cAMP accumulation when used at a concentration of 10 µM and increases cell membrane capacitance in a patch clamp assay. Trequinsin also competitively inhibits the multidrug resistant protein 5-mediated export of cGMP from Chinese hamster lung fibroblasts with a Ki value of 240 nM. In vivo, trequinsin reduces collagen-induced platelet aggregation in rabbits when administered intravenously at a rate of 3 µg/kg per minute, as well as the collagen-induced decrease in mean arterial blood pressure when administered alone or in combination with prostacyclin.
Extremely potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3; IC50 = 250 pM). Potently inhibits arachidonic acid-induced aggregation of human platelets (IC50 = 50 pM). Orally active antihypertensive agent; reduces systemic blood pressure in both normotensive and hypertensive animal models.
Brand Name: Vulcanchem
CAS No.: 78416-81-6
VCID: VC0004487
InChI: InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H
SMILES: CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl
Molecular Formula: C24H28ClN3O3
Molecular Weight: 441.9 g/mol

Trequinsin hydrochloride

CAS No.: 78416-81-6

Cat. No.: VC0004487

Molecular Formula: C24H28ClN3O3

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

Trequinsin hydrochloride - 78416-81-6

CAS No. 78416-81-6
Molecular Formula C24H28ClN3O3
Molecular Weight 441.9 g/mol
IUPAC Name 9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride
Standard InChI InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H
Standard InChI Key DTCZZBVPTHVXFA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl
Canonical SMILES CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl

Chemical and Structural Characteristics

Trequinsin hydrochloride, also designated as HL-725, belongs to the pyrimidoisoquinolinone class of compounds. Its systematic IUPAC name is 2,3,6,7-Tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride . The compound’s molecular weight is 405.5 g/mol (free base) and 441.9 g/mol for the hydrochloride salt .

Pharmacological Actions

PDE3 Inhibition and Cardiovascular Effects

Trequinsin hydrochloride is a picomolar-range PDE3 inhibitor (IC₅₀ = 250–300 pM), making it one of the most potent agents in its class . By blocking the hydrolysis of cyclic adenosine monophosphate (cAMP), it elevates intracellular cAMP levels, leading to:

  • Vasodilation: Smooth muscle relaxation in arterial walls, reducing systemic blood pressure in hypertensive models .

  • Anti-thrombotic activity: Inhibition of platelet aggregation (IC₅₀ = 50 pM in human platelets) .

Sperm Motility Enhancement

Incapacitated human spermatozoa, Trequinsin hydrochloride increases intracellular calcium ([Ca²⁺]i) by activating CatSper channels, pH-regulated calcium channels critical for hyperactivated motility . Concurrently, it elevates cGMP levels and inhibits potassium efflux, prolonging membrane depolarization and enhancing motility parameters:

  • Hyperactivation (HA): 88% of patient sperm samples showed improved HA at 10 µM .

  • Viscous medium penetration: Efficacy comparable to progesterone (P4) in simulating fallopian tube conditions .

Mechanism of Action

Dual Modulation of PDE3 and CatSper

Trequinsin’s unique activity stems from its ability to simultaneously inhibit PDE3 and activate CatSper . This dual mechanism distinguishes it from conventional PDE inhibitors like IBMX, which lack CatSper specificity. Electrophysiological studies confirm direct CatSper activation at 10 µM, inducing calcium influx without cross-desensitization with progesterone .

Cyclic Nucleotide Dynamics

The compound increases both cAMP and cGMP levels in spermatozoa:

  • cAMP: Elevated via PDE3 inhibition, promoting protein kinase A (PKA)-dependent motility pathways .

  • cGMP: Augmented through unclear mechanisms, potentially involving soluble guanylate cyclase cross-talk .

Table 2: Comparative Effects on Sperm Motility

ParameterTrequinsin (10 µM)Progesterone (3.6 µM)IBMX (100 µM)
Hyperactivation (%)35.2 ± 4.132.8 ± 3.918.4 ± 2.7
Viscous Penetration (cm)2.1 ± 0.32.3 ± 0.41.4 ± 0.2
[Ca²⁺]i Increase (%)92 ± 11100 ± 1245 ± 8
Data derived from donor sperm assays .

Therapeutic Applications

Male Infertility

In a 2019 clinical study, Trequinsin hydrochloride restored motility in 22/25 asthenozoospermic samples, with penetration into viscous medium improving by 2.1 cm vs. 0.9 cm in controls . Its lack of acrosome reaction induction minimizes premature sperm activation risks .

Hypertension

Research Advancements

High-Throughput Screening (HTS)

A fluorometric HTS platform identified Trequinsin as a top hit among 223 compounds, eliciting >90% [Ca²⁺]i response at 40 µM . Functional validation confirmed its superiority over other PDE inhibitors in improving HA and penetration metrics .

Structural-Activity Relationship (SAR)

Modifications to the 9,10-dimethoxy groups reduce PDE3 affinity, while the mesitylimino moiety is critical for CatSper activation . These insights guide derivative synthesis aimed at decoupling cardiovascular and fertility effects.

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